(+)-epsilon-Viniferin

Catalog No.
S624711
CAS No.
129170-22-5
M.F
C28H22O6
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-epsilon-Viniferin

CAS Number

129170-22-5

Product Name

(+)-epsilon-Viniferin

IUPAC Name

5-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28+/m0/s1

InChI Key

FQWLMRXWKZGLFI-BQYFGGCBSA-N

SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

(+)-epsilon-Viniferin is a natural compound belonging to the stilbenoid family, which is primarily derived from the grapevine species Vitis vinifera. It is a dimer of resveratrol, formed through a coupling reaction involving two resveratrol molecules. This compound has garnered attention due to its structural features, which include multiple hydroxyl groups and a unique arrangement of carbon atoms that contribute to its biological activity. The molecular formula of (+)-epsilon-Viniferin is C₃₄H₃₀O₄, and it exhibits a characteristic absorption spectrum that aids in its identification and characterization in various studies .

, including:

  • Oxidation: Hydroxyl groups can be oxidized to form carbonyl groups, altering the compound's reactivity and biological properties.
  • Esterification: The hydroxyl groups can react with acids to form esters, which can enhance solubility and bioavailability.
  • Radical Scavenging: (+)-epsilon-Viniferin exhibits antioxidant properties by scavenging free radicals through hydrogen atom transfer and radical adduct formation mechanisms, which are essential for its biological activities .

(+)-epsilon-Viniferin displays a range of biological activities that make it significant in pharmacology and nutrition:

  • Antioxidant Activity: It has been shown to scavenge reactive oxygen species effectively, thereby protecting cells from oxidative stress. Studies indicate that it is more potent than other viniferins in this regard .
  • Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation by modulating inflammatory pathways and cytokine production.
  • Antimicrobial Properties: Research suggests that (+)-epsilon-Viniferin possesses antibacterial activity against various pathogens, contributing to its therapeutic potential .
  • Cardiovascular Benefits: It may improve endothelial function and reduce blood pressure, making it a candidate for cardiovascular health promotion .

The synthesis of (+)-epsilon-Viniferin can be achieved through several methods:

  • Natural Extraction: It can be isolated from grapevine tissues or wine using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis involves coupling reactions between resveratrol molecules under specific conditions (e.g., using catalysts or heat).
  • Biotransformation: Microbial fermentation processes have been explored to produce (+)-epsilon-Viniferin from resveratrol using specific strains of bacteria or fungi .

The applications of (+)-epsilon-Viniferin span various fields:

  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing drugs targeting oxidative stress-related diseases.
  • Nutraceuticals: Used as a dietary supplement due to its health benefits associated with cardiovascular protection and anti-aging effects.
  • Cosmetics: Incorporated into skincare products for its protective effects against skin damage caused by oxidative stress .

Studies investigating the interactions of (+)-epsilon-Viniferin with other biomolecules have revealed insights into its mechanism of action:

  • Enzyme Inhibition: Research has shown that it can inhibit enzymes such as pancreatic alpha-amylase, which is relevant for managing diabetes by regulating carbohydrate metabolism .
  • Metabolic Pathways: The compound undergoes extensive metabolism in the body, resulting in various glucuronidated and sulfated metabolites that may influence its bioactivity .

Several compounds share structural similarities with (+)-epsilon-Viniferin. Here are some notable examples:

CompoundStructure SimilarityUnique Features
ResveratrolMonomeric precursorExhibits strong antioxidant properties
Delta-viniferinStructural isomerDifferent configuration affects biological activity
Alpha-viniferinStructural isomerMore potent against certain cancer cell lines
Vitisin ARelated stilbenoidShows vasodilatory effects

Each of these compounds exhibits unique biological activities and potential therapeutic applications, highlighting the distinctiveness of (+)-epsilon-Viniferin within this chemical family .

XLogP3

5.4

UNII

0AF07924BM

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Dates

Modify: 2024-04-14

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